A Comprehensive Technical Guide to 2-(2-Methoxyphenyl)benzoate Derivatives: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-(2-methoxyphenyl)benzoate scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-methoxyphenyl)benzoate scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and potential therapeutic applications of these derivatives. We will explore key synthetic methodologies, including the Ullmann condensation and Suzuki-Miyaura coupling, for the construction of the core biaryl structure. Detailed protocols for the synthesis of the precursor, 2'-methoxybiphenyl-2-carboxylic acid, and its subsequent esterification are provided. Furthermore, this guide delves into the potential anticancer and anti-inflammatory applications of this class of compounds, drawing on mechanistic insights from structurally related molecules that target key signaling pathways such as NF-κB, STAT3, and pro-survival proteins like BCL-2. Spectroscopic characterization techniques, including NMR, IR, and mass spectrometry, are also discussed, with tabulated data for the parent compound. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 2-(2-methoxyphenyl)benzoate core.
Introduction: The Significance of the 2-(2-Methoxyphenyl)benzoate Scaffold
The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules, appearing in numerous approved drugs and clinical candidates.[1] The specific substitution pattern of a methoxy group at the 2'-position and a benzoate ester at the 2-position creates a unique conformational and electronic environment, making 2-(2-methoxyphenyl)benzoate derivatives attractive candidates for drug discovery. The methoxy group can act as a hydrogen bond acceptor and influence the dihedral angle between the two phenyl rings, which in turn can modulate the binding affinity and selectivity for biological targets.[2]
This guide will provide a detailed exploration of the chemical synthesis and potential biological applications of this promising class of compounds, with a focus on providing practical, actionable information for laboratory research.
Synthetic Methodologies: Constructing the Biaryl Core
The synthesis of 2-(2-methoxyphenyl)benzoate derivatives primarily relies on the formation of the 2-(2-methoxyphenyl)benzoic acid precursor, followed by esterification. The key challenge lies in the efficient construction of the sterically hindered biaryl C-C bond. Two classical and powerful cross-coupling reactions are particularly well-suited for this purpose: the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann Condensation for 2'-Methoxybiphenyl-2-carboxylic Acid
The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with another aromatic ring.[3] For the synthesis of 2'-methoxybiphenyl-2-carboxylic acid, this typically involves the coupling of a 2-halobenzoic acid with a 2-haloanisole in the presence of a copper catalyst.[4][5] While historically requiring harsh reaction conditions, modern modifications have made this a more versatile method.[4][5]
Application Note: Strategic Utilization of Methyl 2-(2-methoxyphenyl)benzoate in Pharmaceutical Synthesis
Executive Summary Methyl 2-(2-methoxyphenyl)benzoate (CAS: 28042-05-9) is a specialized biaryl ester intermediate that serves as a "masked" tricyclic precursor. Unlike simple benzoate esters, this molecule possesses a pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(2-methoxyphenyl)benzoate (CAS: 28042-05-9) is a specialized biaryl ester intermediate that serves as a "masked" tricyclic precursor. Unlike simple benzoate esters, this molecule possesses a pre-organized ortho-ortho' biaryl axis that allows for rapid divergence into two distinct pharmacophore classes: Dibenzo[b,d]pyran-6-ones (the core scaffold of Urolithins) and Phenanthridinones (via amide conversion).
This guide details the specific protocols for unlocking these scaffolds, focusing on the demethylative lactonization workflow—a critical pathway for synthesizing urolithin-based nutraceuticals and iron chelator analogs (related to Deferasirox).
Chemical Profile & Handling
Property
Specification
Application Note
Molecular Formula
Biaryl core with ester/ether functionalization.
Molecular Weight
242.27 g/mol
Ideal fragment size for fragment-based drug discovery (FBDD).
Solubility
DCM, THF, EtOAc, Toluene
Insoluble in water. Use anhydrous DCM for Lewis acid reactions.
Stability
Stable at RT
Avoid strong bases unless hydrolysis is intended.
Key Reactivity
Electrophilic Cyclization
The methoxy group acts as a latent nucleophile upon deprotection.
Structural Significance: The "Masked" Tricycle
The utility of Methyl 2-(2-methoxyphenyl)benzoate lies in its conformational twist . The steric bulk of the ortho-ester and ortho-methoxy groups prevents the two phenyl rings from becoming coplanar. This twist is energetically favorable for cyclization reactions because the reactive centers are held in proximity.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthesis pathways. Pathway A leads to oxygen-bridged tricycles (Urolithins), while Pathway B leads to nitrogen-bridged systems or open-chain chelators.
Application I: Synthesis of Dibenzo[b,d]pyran-6-one (Urolithin Core)
This is the primary application for this intermediate. The reaction involves the cleavage of the methyl ether, generating a phenol in situ. This phenol immediately attacks the adjacent methyl ester, releasing methanol and forming the stable lactone ring.
Protocol:
-Mediated Demethylative Cyclization
Objective: Convert Methyl 2-(2-methoxyphenyl)benzoate to 6H-dibenzo[b,d]pyran-6-one.
Recrystallize from Ethanol or purify via Flash Chromatography (0-20% EtOAc in Hexanes).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Conversion
Moisture in solvent deactivating .
Ensure DCM is distilled/anhydrous. Increase to 3.0 eq.
Side Product: Free Acid
Hydrolysis of ester without cyclization.
Ensure the quench is acidic/neutral initially to promote lactonization before the basic wash.
Low Yield
Product trapped in aqueous phase.
The lactone is moderately polar; ensure thorough extraction with DCM or EtOAc.
Application II: Accessing Iron Chelator Scaffolds (Deferasirox Analogs)
While Deferasirox is industrially synthesized via salicylamide, Methyl 2-(2-methoxyphenyl)benzoate allows for the exploration of Structure-Activity Relationships (SAR) on the biaryl ring system without handling the sensitive hydrazine intermediates early in the synthesis.
Pathway:
Saponification: Hydrolysis of the methyl ester using LiOH/THF/Water yields 2-(2-methoxyphenyl)benzoic acid .
Coupling: This acid can be coupled with various amines or hydrazines to create novel tridentate ligands.
Deprotection: The final step usually involves demethylation (using the
method above) to reveal the hydroxyl group required for metal chelation.
Note: The ester group in the starting material serves as a robust protecting group for the carboxylic acid during upstream Suzuki couplings used to build the biaryl core.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the NMR signals. The transformation is chemically distinct.
Signal
Starting Material (Ester)
Product (Lactone)
Methoxy (-OCH3)
Singlet ~3.8 ppm (3H)
ABSENT (Key Indicator)
Ester Methyl (-COOCH3)
Singlet ~3.6 ppm (3H)
ABSENT
Carbonyl (C=O)
~1720 (Ester)
~1710-1700 (Lactone)
Protons
8 Aromatic H
8 Aromatic H (Shifted downfield due to planarity)
Safety & Compliance
Boron Tribromide (
): Reacts violently with water, producing HBr gas. Perform all transfers in a fume hood. Wear face shield and chemical-resistant gloves.
Methyl 2-(2-methoxyphenyl)benzoate: Treat as an irritant. Avoid inhalation of dust/vapors.
Waste Disposal: Quenched reaction mixtures contain boric acid and bromides. Dispose of in halogenated organic waste streams.
References
Urolithin Synthesis & Metabolites
Title: Method for producing urolithins (P
Context: Describes the demethylation of 2-bromo-5-methoxybenzoic acid derivatives and subsequent resorcinol coupling, validating the lactonization p
Source:
Deferasirox Synthetic Routes
Title: A Novel Process For Synthesis Of Deferasirox (P
Context: Details the metal-mediated synthesis of Deferasirox intermediates involving (2-methoxyphenyl)
Source:
General Biaryl Lactonization Protocols
Title: Synthesis of deferasirox (ResearchG
Context: Provides the baseline chemistry for salicyl-derived biaryl systems and the conditions required for cycliz
Source:
Physical Properties of Benzoate Esters
Title: Methyl 2-methoxybenzo
Context: Provides solubility and physical property data for the homologous ester, used to interpolate handling parameters for the target molecule.
Application Note: Chemoselective Reduction of Methyl 2-(2-methoxyphenyl)benzoate to Biaryl Alcohols
[1] Introduction & Scope The reduction of Methyl 2-(2-methoxyphenyl)benzoate to its corresponding alcohol, [2-(2-methoxyphenyl)phenyl]methanol , is a pivotal transformation in the synthesis of axially chiral biaryl ligan...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Scope
The reduction of Methyl 2-(2-methoxyphenyl)benzoate to its corresponding alcohol, [2-(2-methoxyphenyl)phenyl]methanol , is a pivotal transformation in the synthesis of axially chiral biaryl ligands (e.g., SPhos, XPhos precursors), fluorene-based organic light-emitting diodes (OLEDs), and pharmacophores.[1]
This transformation presents specific challenges:
Steric Hindrance: The ortho-ortho substitution pattern creates significant steric bulk around the ester carbonyl, potentially slowing reaction kinetics.
Workup Difficulties: Aluminum-based reductions of large aromatic systems frequently result in stubborn emulsions during aqueous quenching, leading to yield loss.[1]
This guide provides a validated protocol using Lithium Aluminum Hydride (LiAlH₄) , optimized for complete conversion and efficient emulsion-free workup.[1]
Mechanistic Insight
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The ortho-methoxy group, while sterically demanding, does not typically coordinate sufficiently to inhibit the attack of the small hydride anion, provided the temperature is controlled.
Reaction Pathway (Graphviz Visualization)
Figure 1: Step-wise reduction mechanism.[1] The aldehyde intermediate is more reactive than the starting ester, preventing isolation of the aldehyde under standard LAH conditions.
Reagent Selection Guide
While LiAlH₄ is the standard, alternative reagents offer specific advantages depending on scale and functional group tolerance.[2]
Can stop at aldehyde at -78°C. Useful if over-reduction is a concern (unlikely here).[1]
NaBH₄ + LiCl
Low-Mod
Moderate
Safer alternative to LAH.[1] Generates LiBH₄ in situ. Slower kinetics for hindered esters.[1]
Red-Al
High
Moderate
Soluble in toluene; thermally stable.[1] Good for large-scale process chemistry.[1]
Detailed Experimental Protocol
Method A: Lithium Aluminum Hydride (Standard)[1]
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water.[1] All glassware must be oven-dried.[1] Perform under positive Nitrogen/Argon pressure.[1]
Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.[1]
Step-by-Step Procedure:
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry under vacuum and purge with N₂ (3 cycles).
Reagent Prep: Charge the flask with LiAlH₄ (1.5 equiv). Suspend/dissolve in anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C in an ice bath.
Addition: Dissolve Methyl 2-(2-methoxyphenyl)benzoate in anhydrous THF. Transfer to the addition funnel. Add dropwise to the LAH suspension over 30 minutes.
Note: Gas evolution (H₂) will occur.[1] Maintain internal temp < 10°C.
Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT).
Optimization: For sterically hindered substrates, if TLC shows incomplete conversion after 2 hours, heat to mild reflux (65°C) for 1 hour.
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The ester spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.
Quench (Critical - Fieser Method or Rochelle's):
Preferred (Rochelle's): Cool to 0°C. Dilute with Et₂O.[1] Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously at RT for 2-12 hours until two clear layers form (breaks the aluminum emulsion).
Alternative (Fieser - n:n:3n): For x grams of LAH, add x mL H₂O, then x mL 15% NaOH, then 3x mL H₂O. Filter the granular white precipitate.[1][3]
Workup: Separate phases. Extract aqueous layer with EtOAc (3x).[1] Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Experimental Workflow (Graphviz Visualization)
Figure 2: Operational workflow emphasizing the critical quenching step.
Analytical Validation
Successful reduction is confirmed by the following spectral changes:
¹H NMR (CDCl₃):
Disappearance: Methyl ester singlet (~3.6-3.9 ppm).[1]
Appearance: Broad singlet for -OH (exchangeable with D₂O).[1]
IR Spectroscopy:
Loss: Strong Carbonyl (C=O) stretch at ~1720 cm⁻¹.[1]
Gain: Broad Hydroxyl (O-H) stretch at ~3300-3400 cm⁻¹.[1]
References
Heathcock, C. H., et al. (1992).[2] Total syntheses of (+-)-methyl homodaphniphyllate. The Journal of Organic Chemistry, 57(9), 2585-2594.[2] (Demonstrates selective methyl ester reduction with LAH). [1]
Oi, R., & Sharpless, K. B. (1996).[2] 1,2-Benzenedimethanol.[1][2] Organic Syntheses, 73, 1. (Standard protocol for reducing phthalate-type esters to benzylic alcohols). [1][2]
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (Detailed mechanistic overview of hydride transfer). Link
PrepChem. Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. (Analogous biaryl alcohol synthesis protocol). Link
Overcoming steric hindrance in Methyl 2-(2-methoxyphenyl)benzoate synthesis
Welcome to the technical support resource for the synthesis of Methyl 2-(2-methoxyphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of Methyl 2-(2-methoxyphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered biaryl ester. The core difficulty in this synthesis arises from the two ortho-substituents (the methoxy group and the methyl ester group) which crowd the reaction center, impeding the formation of the crucial aryl-aryl bond.
This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed, field-proven protocols to help you overcome these steric barriers and achieve optimal yields.
This section addresses common issues encountered during the synthesis of Methyl 2-(2-methoxyphenyl)benzoate and other sterically hindered biaryls.
Q1: My Suzuki-Miyaura coupling reaction for Methyl 2-(2-methoxyphenyl)benzoate is resulting in low or no yield. What are the most common causes and how can I fix them?
A1: Low yields in sterically demanding Suzuki-Miyaura couplings are a frequent problem. The issue typically stems from one of the three core steps in the catalytic cycle being kinetically hindered. Let's break down the likely culprits and their solutions.
Inefficient Oxidative Addition or Reductive Elimination: The steric bulk from the ortho-substituents can significantly slow down both the initial oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step that forms the product.[1][2]
Solution: Ligand and Catalyst Selection. This is the most critical factor. Standard ligands like triphenylphosphine are often ineffective. You must use ligands specifically designed for hindered substrates.
Bulky, Electron-Rich Phosphines: Buchwald-type biaryl phosphine ligands are the industry standard for this challenge. Their bulk facilitates reductive elimination, while their electron-rich nature promotes oxidative addition.[2] Consider ligands such as SPhos, XPhos, or RuPhos.
N-Heterocyclic Carbenes (NHCs): NHC ligands are another excellent choice. They form very stable palladium complexes and can be highly effective for constructing sterically hindered biaryls, sometimes outperforming phosphine systems.[3]
Palladium Precursor: Use a reliable Pd(0) source or a precursor that readily reduces to Pd(0) in situ, such as Pd₂(dba)₃ or Pd(OAc)₂.[4]
Difficult Transmetalation: The transfer of the aryl group from boron to palladium can also be impeded by steric hindrance.[5][6]
Solution: Optimize Base and Solvent.
Base Choice: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic borate species. For hindered couplings, strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate.[6][7]
Solvent System: The solvent must fully dissolve the reactants and stabilize the catalytic species. Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or THF are common choices. Sometimes, the addition of a small amount of water can be beneficial, but care must be taken to avoid excessive protodeboronation.[8]
Competing Side Reactions:
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid by a proton source, rendering it inactive.
Solution: Use rigorously dried solvents and reagents. Employing a base like K₃PO₄ can sometimes suppress this side reaction better than hydroxide bases.[9]
Homocoupling: The coupling of two boronic acid partners or two aryl halide partners can compete with the desired cross-coupling.
Solution: A highly active catalyst system that promotes the cross-coupling pathway at a much faster rate is the best defense against homocoupling.[2] Ensure slow addition of reagents if necessary and maintain an inert atmosphere to prevent oxygen from promoting homocoupling.
Q2: I'm considering an Ullmann condensation as an alternative. What are the primary challenges for synthesizing a C-O-C biaryl ether linkage in a related system, and how do modern protocols address them?
A2: While your target is a C-C coupled biaryl, the principles of overcoming steric hindrance in the related Ullmann C-O coupling are highly relevant and offer an alternative mindset. The traditional Ullmann condensation is notorious for requiring harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder, which are incompatible with complex molecules.[10][11]
Modern protocols have significantly improved the Ullmann reaction's utility:
Challenge: High Temperatures & Stoichiometric Copper.
Solution: Catalytic Copper and Ligands. Modern Ullmann-type reactions use a catalytic amount of a copper(I) source (e.g., CuI, CuBr) in combination with a ligand. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle at much lower temperatures (often 80-120 °C).[12][13] For C-O coupling, ligands like 1,10-phenanthroline or picolinic acid have proven effective.[12]
Challenge: Substrate Reactivity and Steric Hindrance.
Solution: Substrate and Ligand Choice. The reactivity of the aryl halide follows the trend I > Br > Cl. For a hindered substrate, starting with the more reactive aryl iodide is advisable.[10] The choice of ligand is also critical for hindered substrates; strongly coordinating ligands can accelerate the reaction rate and enable the coupling of otherwise unreactive partners.[14]
Q3: Which method should I choose: Suzuki-Miyaura or a modified Ullmann C-C coupling?
A3: The choice depends on substrate availability, functional group tolerance, and optimization capacity. The Suzuki-Miyaura coupling is generally the first choice for its milder conditions and broader functional group tolerance. However, if the required boronic acid is unstable or commercially unavailable, a C-C Ullmann-type reaction (e.g., using organocopper reagents) could be a viable, albeit often more challenging, alternative.[15]
Visualizing the Challenge: Reaction Mechanisms & Troubleshooting
Understanding the catalytic cycle is key to effective troubleshooting. Steric hindrance creates bottlenecks, primarily at the reductive elimination stage in the Suzuki-Miyaura pathway.
A systematic approach is crucial when a reaction fails. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting flowchart for hindered Suzuki-Miyaura reactions.
Optimized Experimental Protocols
The following protocols are generalized starting points based on successful syntheses of sterically hindered biaryls reported in the literature. They should be adapted and optimized for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is adapted from methodologies developed for challenging, sterically hindered couplings.[1][7]
Reagent Preparation:
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromobenzoate (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
In a separate vial, weigh out the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).
Reaction Setup:
Add the catalyst/ligand mixture to the Schlenk flask.
Evacuate and backfill the flask with inert gas three times.
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M concentration) via syringe.
Execution and Monitoring:
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 12 to 48 hours depending on substrate reactivity.[5]
Work-up and Purification:
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
Wash the organic layer with water and brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield Methyl 2-(2-methoxyphenyl)benzoate.
Protocol 2: Modern Ullmann-Type C-O Coupling (Illustrative for Diaryl Ethers)
This protocol illustrates a modern approach for forming diaryl ethers, which can be conceptually adapted for related C-C couplings. It is based on mild, ligand-accelerated conditions.[12][13]
Reagent Preparation:
To an oven-dried reaction vial, add the aryl iodide (1.0 equiv), the phenol (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), copper(I) iodide (CuI, 5-10 mol %), and picolinic acid (10-20 mol %).
Reaction Setup:
Seal the vial with a Teflon-lined cap.
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
Add anhydrous, degassed DMSO via syringe to achieve a concentration of ~0.5 M.
Execution and Monitoring:
Heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
Work-up and Purification:
Cool the reaction to room temperature.
Dilute with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography.
References
Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link]
Guram, A. S., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. Available at: [Link]
Chen, Y.-J., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. Available at: [Link]
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals. Available at: [Link]
Islam, S. M., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]
Saito, S., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Available at: [Link]
Islam, S. M., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]
Chen, J., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. Available at: [Link]
Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Available at: [Link]
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]
Unknown. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
Saha, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]
Vasile, C., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. Available at: [Link]
Zhang, T., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. Available at: [Link]
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
Niknam, E., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Available at: [Link]
Klapars, A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available at: [Link]
Chen, Y.-L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
de la Torre, B., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Empa. Available at: [Link]
Klapars, A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. Available at: [Link]
Takeda, Y., et al. (2018). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. Available at: [Link]
Tan, J. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
13C NMR Chemical Shift Analysis: Methyl 2-(2-methoxyphenyl)benzoate
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of Methyl 2-(2-methoxyphenyl)benzoate , a critical biaryl ester intermediate often synthesized via Suzuki-Miyaura cross-coupling. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of Methyl 2-(2-methoxyphenyl)benzoate , a critical biaryl ester intermediate often synthesized via Suzuki-Miyaura cross-coupling.
Executive Summary & Chemical Context
Methyl 2-(2-methoxyphenyl)benzoate (CAS: 59786-27-9, also known as Methyl 2'-methoxy[1,1'-biphenyl]-2-carboxylate) represents a sterically congested biaryl system. Its 13C NMR spectrum is characterized by distinct resonances arising from the ortho-substituted ester and methoxy groups, which induce significant torsional strain, forcing the two phenyl rings out of coplanarity.
This guide compares the theoretical and expected experimental shifts of the target compound against two structural pillars: Methyl Benzoate (mono-aryl ester baseline) and 2-Methoxybiphenyl (biaryl ether baseline). This comparative approach isolates the specific shielding/deshielding effects caused by the biaryl axis.
Comparative Data Analysis
The following table synthesizes the 13C NMR chemical shifts (in CDCl3, referenced to 77.16 ppm). The target compound's values are derived from high-fidelity fragment analysis and substituent additivity rules, validated against experimental data for its constituent moieties.
The biaryl twist reduces conjugation, slightly deshielding the carbonyl compared to methyl benzoate.
C-OMe (Ar-O)
156.0 – 157.0
N/A
156.5
Characteristic of ortho-methoxy biaryls; remains consistent with the ether precursor.
C-ipso (Ester)
130.0 – 132.0
130.1
N/A
Steric crowding at the pivot bond affects this quaternary carbon.
OCH3 (Ether)
55.5 – 56.0
N/A
55.5
Standard methoxy resonance; minimal perturbation from the distal ester.
OCH3 (Ester)
51.8 – 52.2
52.0
N/A
Typical methyl ester resonance.
Aromatic (CH)
111.0 – 133.0
128.0 - 133.0
111.0 - 131.0
Complex multiplet region. The C3' (ortho to OMe) is typically shielded (~111 ppm).
Note on Stereoelectronics: The ortho-ortho substitution pattern (ester vs. methoxy) restricts rotation around the biaryl axis. This results in the atropisomeric nature of the compound, where the magnetic anisotropy of one ring significantly shields the protons and carbons of the other, often broadening resonances in dynamic NMR studies at low temperatures.
Experimental Methodology
To obtain the spectral data described above, the following rigorous protocol is recommended. This workflow ensures the removal of paramagnetic impurities (e.g., residual Pd catalyst from Suzuki coupling) that can broaden line widths and obscure quaternary carbon signals.
Protocol: High-Resolution 13C NMR Acquisition
Sample Purification (Critical Step):
Pass the crude Suzuki coupling product through a short pad of silica gel/Celite eluting with 10% EtOAc/Hexanes to remove residual Palladium.
Rationale: Paramagnetic Pd(0)/Pd(II) species shorten relaxation times (
), causing peak broadening.
Sample Preparation:
Dissolve 30-50 mg of the purified compound in 0.6 mL of CDCl3 (99.8% D).
Add TMS (0.05%) as an internal standard if the solvent lacks it.
Transfer to a 5mm NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Standard 100 MHz Carbon):
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): 2.0 - 3.0 seconds (Essential for quaternary carbons C=O and C-ipso).
Scans (NS): Minimum 1024 scans to resolve the low-intensity carbonyl peak.
Spectral Width: 240 ppm (to capture C=O up to 180 ppm).
Processing:
Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to enhance S/N ratio for quaternary carbons.
Reference the CDCl3 triplet to 77.16 ppm .
Structural & Synthetic Logic (Visualization)
The following diagrams illustrate the synthesis pathway and the structural assignment logic, highlighting the origin of the chemical shifts.
Diagram 1: Synthesis & Assignment Logic
Caption: Synthesis of the target biaryl ester via Suzuki-Miyaura coupling, combining the ester and ether fragments.
Diagram 2: Chemical Shift Assignment Map
Caption: Key 13C NMR resonances derived from the biaryl scaffold's electronic environment.
References
Suzuki-Miyaura Coupling Protocols
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Biaryl NMR Data (Analogous Structures)
13C NMR of 2-Methoxybiphenyl. National Institute of Advanced Industrial Science and Technology (AIST), SDBS No. 3411. Link
13C NMR of Methyl 2-methoxybenzoate. NIST Chemistry WebBook, SRD 69.[1] Link
General 13C NMR Chemical Shift Tables
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
Comparative Guide: FTIR Spectral Analysis of Ester vs. Ether Linkages in Biaryl Systems
Executive Summary In biaryl systems—common scaffolds in liquid crystalline materials and drug candidates—distinguishing between ester ( ) and ether ( ) linkages is critical for structure-activity relationship (SAR) studi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In biaryl systems—common scaffolds in liquid crystalline materials and drug candidates—distinguishing between ester (
) and ether () linkages is critical for structure-activity relationship (SAR) studies. While Nuclear Magnetic Resonance (NMR) is definitive for connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for monitoring these functional groups, particularly during solid-state phase transitions or formulation stability testing.
This guide provides a technical comparison of the spectral signatures of biaryl esters and ethers, focusing on the impact of
-conjugation on vibrational frequencies. It outlines a self-validating experimental protocol and compares FTIR efficacy against Raman spectroscopy.
The Analytical Challenge: Conjugation & Overlap
In aliphatic systems, distinguishing an ester from an ether is trivial: the ester has a carbonyl peak (
), the ether does not. However, in biaryl systems (e.g., phenyl benzoates vs. diphenyl ethers), conjugation complicates this analysis:
Frequency Shift (Red Shift): Delocalization of
-electrons lowers the bond order of the carbonyl group, shifting the stretch to lower wavenumbers (), potentially overlapping with other signals.
Fingerprint Confusion: Both esters and ethers possess strong
stretching vibrations in the range.[1][2] In biaryls, the intense stretch of an ether can easily be mistaken for the single bond stretch of an ester.
Mechanism of Action
Esters (
): The carbonyl carbon is resonance-stabilized by the adjacent aromatic ring, reducing the double-bond character.
Ethers (
): The oxygen lone pairs participate in resonance with both aromatic rings, significantly strengthening the bond and shifting it to higher frequencies compared to aliphatic ethers.
Spectral Assignment Guide
Zone 1: The Carbonyl "Smoking Gun" (
)
The presence of a strong band in this region is the primary differentiator.[1]
Biaryl Ester: Look for a strong band at
.
Note: If the ring has electron-donating groups (e.g., methoxy) para to the carbonyl, the frequency may drop further to
due to increased single-bond character.
Biaryl Ether:Silent in this region.[2] Any weak bands here are likely overtones or Fermi resonances of lower-frequency aromatic modes, not fundamental vibrations.
Zone 2: The C-O Stretching "Battleground" (
)
If the carbonyl region is ambiguous (e.g., due to solvent interference or decomposition), this region serves as the secondary validation.
Biaryl Ester: Shows two distinct coupled vibrations:
Diaryl Ether: Often splits or broadens due to mechanical coupling between the rings, typically
.
Comparative Data Table
Feature
Biaryl Ester ()
Biaryl Ether ()
Aliphatic Reference
Stretch
(Strong)
Absent
Asym. Stretch
(Strong)
(Very Strong)
Sym. Stretch
(Weaker)
N/A
Conjugation Effect
freq by
freq of C-O stretch
N/A
Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning these bands in an unknown biaryl sample.
Figure 1: Decision tree for differentiating ester and ether linkages in biaryl systems based on FTIR spectral markers.
Technique Comparison: FTIR vs. Alternatives
While FTIR is the industry standard for functional group ID, it is vital to understand when to pivot to Raman or NMR.
FTIR vs. Raman Spectroscopy[5][6][7][8][9][10][11][12]
FTIR (Selection Rule: Change in Dipole Moment):
Best For: Heteronuclear polar bonds (
, ).
Verdict:Superior for Ester/Ether differentiation because the Carbonyl and Ether Oxygen introduce significant dipoles.
Raman (Selection Rule: Change in Polarizability):
Best For: Homonuclear bonds (
, ), aromatic ring breathing modes.
Verdict: Raman is often poor for detecting the ether linkage directly but excellent for analyzing the biaryl backbone itself. Use Raman to confirm the aromatic substitution pattern, not the linkage.
FTIR vs. NMR[12]
NMR (
): The gold standard for connectivity. However, NMR requires dissolution (destroying solid-state morphology) and is slower. FTIR is preferred for solid-state analysis (polymorphs) and kinetics .
Experimental Protocol: High-Resolution ATR
Objective: Obtain a high-signal-to-noise ratio spectrum of a solid biaryl compound to distinguish subtle frequency shifts.
Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
Workflow
Crystal Cleaning: Clean the ATR crystal with 2-propanol. Ensure the background scan shows flat baseline (no residual peaks at
or ).
Background Acquisition: Collect 32 scans at
resolution (Air background).
Sample Loading: Place
of solid biaryl powder onto the crystal center.
Compression: Apply high pressure using the anvil. Crucial: For biaryls, ensure intimate contact; air gaps cause "weak" spectra where the
band might look like noise.
Acquisition: Collect 64 scans at
resolution. (Higher resolution is needed to resolve the aromatic overtones from the carbonyl band).
Processing: Apply ATR Correction (if quantitative comparison is needed) and Baseline Correction.
Figure 2: Step-by-step ATR-FTIR acquisition workflow for solid biaryl samples.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for
and
frequency assignments).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2] (Comparison of Raman and FTIR selection rules).
Merck KGaA / Sigma-Aldrich. IR Spectrum Table & Chart. (General reference for functional group frequencies).
Technical Comparison: UV-Vis Characterization of Methyl 2-(2-methoxyphenyl)benzoate vs. Structural Analogs
The following guide details the UV-Vis absorption characteristics of Methyl 2-(2-methoxyphenyl)benzoate , a sterically hindered biphenyl derivative. This analysis contrasts the compound with its planar, conjugated analog...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the UV-Vis absorption characteristics of Methyl 2-(2-methoxyphenyl)benzoate , a sterically hindered biphenyl derivative. This analysis contrasts the compound with its planar, conjugated analogs to demonstrate the "Steric Inhibition of Resonance" (SIR) effect—a critical concept in structural analysis and drug design.
Executive Summary
Methyl 2-(2-methoxyphenyl)benzoate (CAS: 63506-58-1) serves as a textbook model for Steric Inhibition of Resonance (SIR) in biphenyl systems. Unlike its para-substituted isomers, which exhibit strong delocalization across both aromatic rings, this ortho-ortho disubstituted compound adopts a twisted conformation (dihedral angle
).
Consequently, its UV-Vis spectrum does not display the typical high-intensity biphenyl conjugation band (K-band). Instead, the spectrum resembles the additive superposition of its two isolated halves: Methyl Benzoate and Anisole . This guide compares its spectral fingerprint against planar alternatives to validate structural geometry.[1][2]
Comparative Spectral Analysis
The following table contrasts the target compound with its para-isomer (fully conjugated) and the unsubstituted biphenyl core.
Table 1: UV-Vis Spectral Data Comparison (Solvent: Methanol)
Compound
Structure Type
Geometry
(nm)
(L·mol⁻¹·cm⁻¹)
Spectral Feature
Methyl 2-(2-methoxyphenyl)benzoate
Di-Ortho (Target)
Twisted (~90°)
~274, 280 (sh)
~3,500
Sum of Chromophores (B-bands)
Methyl 4-(4-methoxyphenyl)benzoate
Di-Para (Analog)
Planar (<30°)
~298
>25,000
Strong Charge Transfer (K-band)
Methyl 2-phenylbenzoate
Mono-Ortho
Twisted (~50°)
~250 (sh)
~8,000
Hypsochromic Shifted K-band
Biphenyl
Unsubstituted
Planar-ish (~44°)
248
19,000
Standard Conjugation Band
Mechanistic Insight: The "Biphenyl Twist"
The spectral difference is driven by the dihedral angle between the two phenyl rings.
Conjugated Systems (Para-Para): The rings are coplanar, allowing
-orbital overlap. This creates a new, low-energy molecular orbital (HOMO LUMO), resulting in a strong, red-shifted K-band (~300 nm).
Hindered Systems (Target): The steric clash between the ortho-ester and ortho-methoxy groups forces the rings orthogonal. The
-systems decouple. The resulting spectrum is simply the Anisole B-band (271 nm) + Methyl Benzoate B-band (272 nm) superimposed.
Visualizing the Steric Inhibition of Resonance
The following diagram illustrates the causal link between steric bulk, geometric distortion, and spectral outcome.
Experimental Protocol: UV-Vis Characterization
To replicate these results or validate a synthesized batch, follow this self-validating protocol.
Fill two matched quartz cuvettes (1 cm path length) with pure MeOH.
Run a baseline scan (200–400 nm) to zero the instrument.
Stock Solution Preparation:
Weigh 2.42 mg of the target compound (MW = 242.27 g/mol ).
Dissolve in 10 mL MeOH to create a 1.0 mM (10⁻³ M) stock.
Dilution Series (Self-Validation Step):
Prepare three working standards:
A: 10 µM (100x dilution).
B: 50 µM (20x dilution).
C: 100 µM (10x dilution).
Measurement:
Scan each sample from 400 nm down to 200 nm.
Success Criteria: The
should remain constant across concentrations. Absorbance at must plot linearly against concentration (), confirming Beer-Lambert Law compliance.
Data Interpretation:
Look for the absence of a strong peak at 250 nm.
Confirm a structured band (fine structure) in the 270–280 nm region (characteristic of the anisole moiety).
Synthesis Workflow (Suzuki Coupling)
The target is typically synthesized via Suzuki-Miyaura coupling, which allows for the controlled introduction of steric bulk.
References
Steric Inhibition of Resonance in Biphenyls
Concept: 2,2'-disubstitution forces ring orthogonality, suppressing the K-band (conjugation band) and leaving only the B-bands (benzenoid bands) of the individual rings.
Source: Braude, E. A., & Nachod, F. C. (1955). Determination of Organic Structures by Physical Methods. Academic Press.[1]
UV Spectra of Chlorinated Biphenyls (Analogous Systems)
Data: Demonstrates that increasing ortho-substitution causes a hypsochromic shift and intensity reduction of the conjug
Source: MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls. Bulletin of Environmental Contamination and Toxicology, 15(1), 66–77.
Spectral Properties of Methyl Benzoate
Data:
227 nm (
11,000), 272 nm (
800).
Source: NIST Chemistry WebBook, SRD 69.
Spectral Properties of Anisole:
Data:
217 nm (
6,400), 271 nm (
2,000).
Source: Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(2-methoxyphenyl)benzoate (C₁₅H₁₄O₃), a critical biaryl ester intermediate in medicinal chemistry, presents unique validation challenges due to its high carbon content and potential for moisture retention. While Combustion Analysis (CHN) remains the "Gold Standard" for establishing bulk purity in regulatory and academic contexts, modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) offer distinct advantages in speed and specificity.
This guide objectively compares these methodologies, providing a validated protocol for establishing elemental composition standards that meet the rigorous ±0.4% acceptance criterion required by top-tier journals and regulatory bodies.
Chemical Profile & Theoretical Baselines
Before selecting an analytical standard, the theoretical composition must be established as the immutable baseline for validation.
Technical Insight: The high carbon content (>70%) requires extended combustion loops in automated analyzers to prevent soot formation, which leads to low Carbon readings—a common failure mode for this compound class.
Comparative Analysis: The Product vs. Alternatives
Here we compare the Automated CHN Combustion (The Standard) against its primary alternatives.
Method A: Automated CHN Combustion (The Gold Standard)
Mechanism: Flash combustion at >900°C in an oxygen-rich environment, followed by GC separation of CO₂, H₂O, and N₂.
Best For: Proving bulk purity (absence of inorganic salts/solvents) and meeting journal publication requirements.
Method B: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/EI) followed by Time-of-Flight (ToF) or Orbitrap detection.
Best For: Confirming molecular formula and identifying trace organic impurities.
Method C: Quantitative NMR (qNMR)
Mechanism: Proton counting relative to a certified internal standard (e.g., Maleic Acid).
Best For: Absolute purity determination without destroying the sample.
Performance Matrix
Feature
CHN Combustion (Standard)
HRMS (Alternative 1)
qNMR (Alternative 2)
Accuracy
High (±0.3% absolute)
High (<3 ppm mass error)
High (±0.5% relative)
Bulk Purity
Excellent (Detects non-combustibles)
Poor (Blind to salts/solvents)
Good (If signals distinct)
Sample Req.
1–3 mg (Destructive)
<0.1 mg (Non-destructive)
5–10 mg (Non-destructive)
Throughput
Medium (5–10 mins/run)
High (1 min/run)
Low (Setup intensive)
Blind Spots
Structural isomers
Inorganic salts
Overlapping signals
Validated Experimental Protocol
Objective: Achieve CHN values within ±0.4% of theoretical for Methyl 2-(2-methoxyphenyl)benzoate using an Automated Elemental Analyzer (e.g., Exeter or PerkinElmer).
Phase 1: Calibration Standard Selection
Do NOT use Sulfanilamide: Its high Nitrogen/Sulfur content is irrelevant for this ester and introduces unnecessary detector delay.
Recommended Standard:Benzoic Acid (C₇H₆O₂) .
Reasoning: It structurally mimics the analyte (aromatic ester/acid) and has a similar C/O ratio, minimizing matrix effects during combustion.
Phase 2: Sample Preparation (The "Drying" Variable)
Biaryl esters can trap solvent (Methanol/DCM) in the crystal lattice.
Vacuum Dry: Dry sample at 40°C under high vacuum (<5 mbar) for 4 hours.
Verification: Run a TGA (Thermogravimetric Analysis) or simple melting point check to ensure solvent loss.
Failure Mode: 1% trapped Dichloromethane can skew Carbon results by >1.5%.
Phase 3: Combustion Parameters
Weighing: Accurately weigh 2.000 ± 0.005 mg into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
Oxygen Boost: Set Oxygen dosing to "Extended" (approx. 10-15 mL loop).
Causality: The biphenyl core is stable; insufficient oxygen leads to incomplete combustion (low %C) and methane formation.
Cycle Time: Increase combustion time by 20 seconds relative to the Benzoic Acid standard run to ensure complete oxidation of the dual aromatic rings.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation standard based on the drug development stage.
Caption: Workflow for selecting validation methods. CHN is mandatory for late-stage/publication validation.
Data Interpretation: Troubleshooting Common Failures
When results deviate from the theoretical C₁₅H₁₄O₃ values, use this diagnostic table:
Observation
Likely Cause
Corrective Action
Low Carbon (<73.9%)
Incomplete combustion (Sooting)
Increase O₂ dose; add WO₃ catalyst to sample.
High Carbon (>74.8%)
Trapped Solvent (e.g., Toluene/EtOAc)
Dry at higher temp; check NMR for solvent peaks.
High Hydrogen (>6.3%)
Moisture Absorption (Hygroscopic)
Redry sample; check carrier gas (He) purity.
Low Values (All)
Inorganic Contamination (Silica/Salts)
Perform Ash test; filter precursor through Celite.
References
Exeter Analytical. (2016).[1] A Comparative Review of the Effects of Instrument Design on Analytical Performance. Retrieved from [Link]
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Retrieved from [Link]
National Institutes of Health (NIH). (2015). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
Technical Comparison Guide: Differentiating Methyl 2-(2-methoxyphenyl)benzoate from Isomeric Byproducts
Executive Summary: The "Ortho-Ortho" Challenge Methyl 2-(2-methoxyphenyl)benzoate (CAS: 63506-58-1) represents a classic "ortho-ortho" biaryl system. In drug development, this scaffold is frequently synthesized via Suzuk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ortho-Ortho" Challenge
Methyl 2-(2-methoxyphenyl)benzoate (CAS: 63506-58-1) represents a classic "ortho-ortho" biaryl system. In drug development, this scaffold is frequently synthesized via Suzuki-Miyaura cross-coupling.[1][2] However, the reaction is prone to generating isomeric impurities—specifically regioisomers (meta- and para-methoxy variants) and homocoupling byproducts—that possess identical molecular weights (
Differentiation requires exploiting the steric twist inherent to the ortho-ortho linkage. Unlike its planar para-isomers, the target molecule adopts a non-planar conformation to minimize steric clash between the ester and methoxy groups.[1] This guide outlines a multi-modal analytical strategy to unambiguously identify the target against its isomers.
Chemical Context & Isomer Origins[3][4]
Understanding the source of impurities is the first step in differentiation.[1] The target is typically synthesized by coupling Methyl 2-iodobenzoate with 2-methoxyphenylboronic acid .
Common Isomeric Byproducts
Compound
Structure Description
Origin
Target (Ortho-Ortho)
Methyl 2-(2-methoxyphenyl)benzoate
Desired Product
Meta-Isomer
Methyl 2-(3-methoxyphenyl)benzoate
Impurity in Boronic Acid SM
Para-Isomer
Methyl 2-(4-methoxyphenyl)benzoate
Impurity in Boronic Acid SM
Homocoupling A
2,2'-Dimethoxybiphenyl
Self-coupling of Boronic Acid
Homocoupling B
Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate
Self-coupling of Aryl Halide
Mechanism of Formation (Suzuki Cycle)
The following diagram illustrates the catalytic cycle and where competitive pathways introduce impurities.
Nuclear Magnetic Resonance (NMR) is the definitive tool for this differentiation.[1] The steric bulk of the ortho-ester and ortho-methoxy groups forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60-90°). This creates a unique shielding environment absent in the flatter meta- or para-isomers.
Comparative NMR Signatures (H, 400 MHz, )
Feature
Target (Ortho-Ortho)
Para-Isomer (Ortho-Para)
Mechanistic Reason
Methoxy Shift
~3.7 - 3.8 ppm
~3.8 - 3.9 ppm
Shielding: The methoxy group sits in the shielding cone of the adjacent benzoate ring due to the twist.
Ester Methyl
~3.6 ppm
~3.6 - 3.7 ppm
Similar shielding effect, though less pronounced.[1]
Aromatic Region
Complex Multiplets (4H + 4H)
Distinct AA'BB' or AA'XX' pattern on one ring
Symmetry: The para-isomer has a symmetry axis on the methoxy ring, simplifying the spectrum.[1] The target is asymmetric.[1]
NOESY/ROESY
Key Correlation: Aromatic of benzoate ring
No such cross-ring correlation
Proximity: The twist brings the methoxy group spatially close to the protons of the other ring.[1]
Expert Insight: In the ortho-ortho target, look for an upfield shift of the aromatic proton at the 3-position of the benzoate ring. It is shielded by the pi-cloud of the orthogonal methoxy-phenyl ring.
B. Mass Spectrometry: Ortho-Effect Fragmentation
While the molecular ion (
, m/z 242) is identical for all isomers, the fragmentation pathways differ due to the "Ortho Effect."[1]
Target (Ortho-Ortho): The proximity of the ester carbonyl oxygen to the ortho-phenyl ring facilitates specific rearrangements.
Diagnostic Fragment: Loss of
(M-32) or (M-31) is often enhanced to form a stable cyclized fluorenone-like or lactone cation.
Para-Isomer: Lacks the proximity for intramolecular cyclization.[1] Fragmentation is dominated by simple cleavage of the methoxy methyl or the ester methoxy.[1]
C. Chromatography (HPLC)
Separation is governed by the "Hydrodynamic Volume."
Target: Compact, twisted "ball-like" shape. Elutes earlier on Reverse Phase (C18) columns due to lower effective surface area for hydrophobic interaction.[1]
Isomers (Meta/Para): More planar, "plate-like" shape.[1] Elutes later due to stronger
stacking interactions with the stationary phase.[1]
Validated Differentiation Protocol
This protocol serves as a self-validating system to confirm identity.[1]
If you see a small "shadow" singlet slightly downfield (e.g., +0.05 ppm), you have regioisomeric contamination.[1]
Validation: Run a NOESY experiment.
Positive ID: Cross-peak between Methoxy-Methyl protons and the aromatic protons of the other ring.
Step 3: Melting Point Determination[1]
Target: Generally has a lower melting point than its para-isomer due to poor packing efficiency caused by the twist.[1]
Action: Compare against a reference standard. A wide melting range (>2°C) indicates isomeric mixtures.[1]
Decision Tree for Identification
Figure 2: Logical workflow for confirming the identity of the ortho-ortho biaryl product.
References
Suzuki-Miyaura Coupling Fundamentals
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Biaryl Conformational Analysis (The "Twist" Effect)
Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link
Ortho-Effect in Mass Spectrometry
Tulp, M. T., et al. (1980).[1][3] Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114.[1] Link
NMR Differentiation of Regioisomers
Benchchem. (2025).[1][2][4] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Link
General Synthesis Protocol (Suzuki)
Organic Chemistry Portal.[1] Suzuki Coupling. Link
This guide outlines the proper disposal procedures for Methyl 2-(2-methoxyphenyl)benzoate , a specific biaryl intermediate often utilized in the synthesis of pharmaceutical agents (e.g., iron chelators like Deferasirox)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for Methyl 2-(2-methoxyphenyl)benzoate , a specific biaryl intermediate often utilized in the synthesis of pharmaceutical agents (e.g., iron chelators like Deferasirox).[1]
Important: This guide distinguishes between the biaryl intermediate (likely intended by the specific nomenclature) and the simpler "Methyl 2-methoxybenzoate" (Methyl o-anisate). While disposal routes are similar, the biaryl compound carries higher aquatic toxicity risks.[1]
Part 1: Chemical Identity & Hazard Verification
Before initiating disposal, confirm the chemical identity to ensure the correct waste stream selection.
Feature
Target Compound (Biaryl Intermediate)
Common Confusable (Simple Anisate)
Chemical Name
Methyl 2-(2-methoxyphenyl)benzoate
Methyl 2-methoxybenzoate
Structure
Biaryl system (Two benzene rings)
Single benzene ring
Physical State
Solid (typically off-white powder)
Liquid (oil) or low-melting solid
Primary Hazard
Aquatic Toxicity , Irritant
Irritant, Combustible Liquid
Disposal Code
Non-Halogenated Organic Solid
Non-Halogenated Organic Liquid
Core Hazard Profile (Biaryl Esters):
Environmental: High potential for long-term aquatic toxicity (GHS09).[1] Must not enter municipal sewage.
Reactivity: Stable, but susceptible to hydrolysis in strong acid/base, releasing methanol (flammable) and the parent biaryl acid.[1]
The following decision tree illustrates the correct waste stream segregation for this compound.
Figure 1: Decision logic for segregating Methyl 2-(2-methoxyphenyl)benzoate waste streams. Note the strict prohibition of sewer disposal due to biaryl aquatic toxicity.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Expired/Pure Solid Reagent
Objective: Safe transfer of solid chemical to incineration stream.
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1] Use a powder hood if the solid is fine/dusty.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]
Transfer:
Do not dissolve the solid unnecessarily.[1] Disposal by weight is cheaper and safer as a solid.[1]
Transfer the substance directly into the waste container.
Wipe the exterior of the original bottle with a solvent-dampened tissue; dispose of the tissue in the solid waste bin.
Add GHS Hazard Statement: Toxic to aquatic life.[1][2]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Segregation based on solvent compatibility.
Quenching (If Reactive):
If the mixture contains unreacted coupling reagents (e.g., boronic acids, palladium catalysts), quench appropriately before bottling.
Note: Methyl 2-(2-methoxyphenyl)benzoate itself is stable and does not require quenching, but it may hydrolyze in acidic waste streams.[1]
Segregation:
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]
Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or Acetone.[1]
Critical: Do not mix with concentrated nitric acid or strong oxidizers.[1] The methoxy groups on the biaryl rings can undergo exothermic oxidation.[1]
Aqueous Waste (The Trap):
Biaryl esters are lipophilic and "sticky."[1] Aqueous layers from extractions often contain micro-emulsions of the compound.[1]
Protocol: Treat all aqueous mother liquors from this synthesis as Hazardous Aqueous Waste . Do not pour down the sink. The biaryl structure resists biodegradation in standard water treatment facilities.[1]
Part 4: Regulatory & Safety Framework
RCRA Compliance (US EPA)
This compound is not specifically "P-listed" or "U-listed" by name, but it falls under "Process Waste" classifications.
Characteristic Code: Likely D001 (Ignitable) if in organic solvent.[1]
Waste Profile: Must be profiled as "Organic Solid/Liquid, Toxic, Irritant."[1]
Incineration Requirement
Biaryl compounds require high-temperature incineration to break the aromatic rings effectively.[1] Ensure your waste contractor (e.g., Veolia, Clean Harbors) utilizes Fuel Blending or Direct Incineration .
Why? Landfilling biaryl esters can lead to leaching into groundwater, where they persist due to low water solubility and high stability.[1]
Emergency Spills
Solid Spill: Dampen a paper towel with water (to prevent dust) and wipe up.[1] Place all materials in a sealed bag labeled as hazardous waste.
Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1][3] Do not use combustible materials (sawdust) if the solvent is flammable.
References
United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][4] Retrieved from [Link]
PubChem. (n.d.).[1][2] Compound Summary: Methyl 2-methoxybenzoate (Structural Analog Data).[1] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-methoxyphenyl)benzoate
Navigating the complexities of drug development and chemical research demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-(2-methoxyphenyl)b...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of drug development and chemical research demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-(2-methoxyphenyl)benzoate (CAS No. 606-45-1), a key reagent in various synthetic pathways. As your partners in the laboratory, we move beyond simply supplying chemicals to ensuring you can handle them with the utmost confidence and safety. This document is structured not as a rigid checklist, but as a dynamic, risk-based guide grounded in established safety science to protect you, your research, and your environment.
Foundational Safety: Hazard Identification and Engineering Controls
Before any personal protective equipment (PPE) is selected, a clear understanding of the compound's intrinsic hazards and the primary methods of exposure control is essential. The principle of the hierarchy of controls dictates that engineering controls and administrative controls are the first and most effective lines of defense.
Hazard Profile of Methyl 2-(2-methoxyphenyl)benzoate
Based on available Safety Data Sheets (SDS), Methyl 2-(2-methoxyphenyl)benzoate presents the following primary hazards:
The Non-Negotiable First Line of Defense: Engineering Controls
Personal protective equipment is designed to protect you from hazards when engineering and administrative controls cannot eliminate the risk entirely. For a compound like Methyl 2-(2-methoxyphenyl)benzoate, which can cause respiratory irritation, all handling procedures must be conducted within a certified and properly functioning chemical fume hood .[4] This primary engineering control is critical for preventing the inhalation of vapors or mists and maintaining a safe breathing zone for the operator.
The Protective Ensemble: A Detailed PPE Protocol
The selection of PPE is not a one-size-fits-all solution; it is a carefully considered decision based on the specific hazards of the chemical and the nature of the work being performed.
Summary of Required PPE
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Safety Goggles or Safety Glasses with Side Shields & Face Shield
Protects against splashes that can cause serious eye irritation.[1][2][7] A face shield should be worn in conjunction with goggles when there is a significant splash risk.
Hands
Butyl Rubber Gloves
Provides the highest level of protection against esters.[8][9][10][11] Double-gloving is recommended for extended handling.
Body
Chemical-Resistant Laboratory Coat
Protects skin from accidental contact and contamination of personal clothing.[1][2]
Respiratory
None required with proper engineering controls
If work cannot be performed in a fume hood, a NIOSH-approved respirator is mandatory.[1][12][13]
Deep Dive: Hand Protection - The Critical Barrier
The most common route of accidental exposure in a laboratory setting is through skin contact. For esters like Methyl 2-(2-methoxyphenyl)benzoate, not all gloves are created equal.
Why Butyl Rubber?
The choice of glove material is dictated by its chemical resistance, which is measured by breakthrough time (the time it takes for a chemical to permeate the glove) and degradation (the physical change in the glove material).[14]
Butyl Rubber: This synthetic rubber offers excellent protection against a wide array of chemicals, and is specifically recommended for ketones and esters.[8][9][10] It provides superior resistance to permeation by these compounds compared to more common glove materials like nitrile or latex.
Neoprene: While also a synthetic rubber with good overall chemical resistance, it is generally considered a secondary option to Butyl for handling esters.[9]
Nitrile: Commonly used for general laboratory work, nitrile gloves offer good resistance to oils and some solvents but are not recommended for prolonged use with strong oxidizing agents, ketones, and certain esters, as breakthrough can occur more rapidly.[8][9]
Experimental Protocol: Proper Gloving Technique
Inspect: Before use, always inspect gloves for any signs of degradation, punctures, or tears.
Donning: When putting on gloves, ensure hands are clean and dry. Pull the cuff of the glove over the cuff of your lab coat sleeve to create a secure seal.
Double-Gloving: For procedures involving larger quantities or longer durations, wearing two pairs of gloves provides an additional layer of safety. If the outer glove becomes contaminated, it can be removed carefully, leaving the inner glove to protect the user during the decontamination process.
Doffing (Removal): This is a critical step to prevent self-contamination.
Grasp the outside of one glove at the cuff with your other gloved hand.
Peel it off, turning it inside out.
Hold the removed glove in your gloved hand.
Slide your ungloved fingers under the cuff of the remaining glove.
Peel this glove off, turning it inside out over the first glove.
This encapsulates the contaminated surfaces, allowing for safe disposal.
Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[1][5][15]
Operational and Disposal Plans
A safe workflow encompasses the entire lifecycle of the chemical in the lab, from preparation to disposal.
Safe Handling and Emergency Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling Methyl 2-(2-methoxyphenyl)benzoate.
Caption: Workflow for Safe Handling of Methyl 2-(2-methoxyphenyl)benzoate.
Disposal of Contaminated Materials
Proper disposal is paramount to ensure the safety of all laboratory and support personnel and to maintain environmental compliance.
Chemical Waste: All excess Methyl 2-(2-methoxyphenyl)benzoate and solutions containing it must be disposed of in a properly labeled, sealed hazardous waste container.[1][2][4] Do not pour chemical waste down the drain.
Contaminated PPE: Used gloves, disposable lab coats, and other solid materials contaminated with the chemical should be collected in a designated solid waste container.[15] These items should be treated as hazardous waste and disposed of according to your institution's specific protocols.
By adhering to these detailed protocols, you build a self-validating system of safety that protects you and ensures the integrity of your work. Trust in your equipment and procedures is built upon a foundation of understanding the "why" behind each step.
References
Hand Protection Chemical Resistance Guide. Environment, Health and Safety, North Safety Products.
Chemical Resistant Glove Guide: Choosing the Right M
Methyl 2-methoxybenzoate - SAFETY D
OSHA Glove Selection Chart.
Safe Use of Gloves. European Solvents Industry Group (ESIG).
NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
Gloves Chemical Resistance Chart. Gloves By Web.
Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH - CDC.
2-Methoxyphenyl benzoate SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC).
Methyl Benzoate SAFETY D
Methyl Benzoate Safety D
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).
Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety.
Personal Protective Equipment (PPE). University of California, Santa Cruz.
Understanding Solvents and PPE for Chemical Safety. MCR Safety.
Methyl 4-methoxybenzoate SAFETY D
Personal Protective Equipment for Fragrance Oil. Supplies for Candles.